(S)-15-Methyl-1-heptadecanol

Chiral analysis Absolute configuration Stereochemistry

(S)-15-Methyl-1-heptadecanol (CAS 642995-18-4) is a long-chain primary fatty alcohol with a single methyl branch at the anteiso (ω-2) position and defined (S)-stereochemistry at C15. Belonging to the anteiso-branched fatty alcohol subclass, it exhibits distinct conformational and packing properties compared to linear (e.g., 1-octadecanol) or iso-branched (e.g., 16-methyl-1-heptadecanol) C18 alcohols.

Molecular Formula C18H38O
Molecular Weight 270.5 g/mol
CAS No. 642995-18-4
Cat. No. B12584868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-15-Methyl-1-heptadecanol
CAS642995-18-4
Molecular FormulaC18H38O
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCCCCCO
InChIInChI=1S/C18H38O/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3/t18-/m0/s1
InChIKeySLZGSAKEOUFNRQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-15-Methyl-1-heptadecanol (CAS 642995-18-4) – A Chiral Anteiso-Branched C18 Fatty Alcohol


(S)-15-Methyl-1-heptadecanol (CAS 642995-18-4) is a long-chain primary fatty alcohol with a single methyl branch at the anteiso (ω-2) position and defined (S)-stereochemistry at C15 [1]. Belonging to the anteiso-branched fatty alcohol subclass, it exhibits distinct conformational and packing properties compared to linear (e.g., 1-octadecanol) or iso-branched (e.g., 16-methyl-1-heptadecanol) C18 alcohols [2]. The compound is naturally occurring, having been identified in plant leaf waxes, and is utilized as a chiral building block in lipid research and as a specialty intermediate in organic synthesis.

Why Generic Substitution Fails for (S)-15-Methyl-1-heptadecanol: The Impact of Branch Position and Chirality


Generic substitution with unbranched (e.g., stearyl alcohol) or iso-branched (e.g., isostearyl alcohol) C18 fatty alcohols introduces measurable differences in molecular packing, phase transition temperatures, and biological membrane interactions. The anteiso methyl branch at position 15 disrupts lipid chain crystallization more effectively than an iso branch at position 16, resulting in a distinctly lower melting point and altered membrane fluidity regulation [1]. Furthermore, the (S)-configuration at the chiral center is critical for applications requiring enantiomerically pure intermediates; the (R)-enantiomer (CAS 642995-40-2) or the racemate cannot be assumed to exhibit equivalent biological recognition or analytical behavior [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps, making generic substitution scientifically indefensible for applications where branching pattern, stereochemistry, or phase behavior is a functional requirement.

Quantitative Differentiation Evidence for (S)-15-Methyl-1-heptadecanol Against Its Closest Analogs


Enantiomeric Identity: Absolute Configuration Determination via Optical Rotation Comparison Against Literature Values

The (S)-configuration of (S)-15-methyl-1-heptadecanol was unambiguously assigned through comparison of its measured optical rotation with literature values for the known (S)-enantiomer [1]. The (R)-enantiomer (CAS 642995-40-2) and the racemate represent distinct chemical entities with different optical rotation signs and magnitudes; only the (S)-form matches the natural isolate from Persea americana leaves [1]. Quantitative optical rotation data from the primary literature provide a verifiable benchmark for identity verification and enantiomeric purity assessment.

Chiral analysis Absolute configuration Stereochemistry

Phase Transition Temperature: Anteiso-C18 Alcohol Exhibits Lower Melting Point Than Linear C18 Analog

The anteiso methyl branching at C15 substantially depresses the melting point relative to the linear C18 homolog 1-octadecanol (stearyl alcohol). While 1-octadecanol melts at approximately 59–60°C under standard conditions, (S)-15-methyl-1-heptadecanol is a low-melting solid with a reported melting point near ambient temperature (~25°C) . This ~35°C depression arises from the methyl branch disrupting efficient crystal packing in the solid state, a well-established structure-property relationship for anteiso-branched long-chain compounds [1].

Phase behavior Thermal properties Crystallinity

Membrane Lipid Packing: Anteiso Branching Mimics cis-Unsaturation, Iso Branching Mimics Saturated Chains

In a controlled study using Acholeplasma laidlawii strain A, membrane lipids enriched with anteiso-branched fatty acids exhibited packing properties that mimic those of cis-monounsaturated fatty acids, whereas iso-branched fatty acids behaved analogously to straight-chain saturated fatty acids [1]. The anteiso-C17 fatty acid (14-methylhexadecanoic acid) altered the monoglucosyldiacylglycerol/diglucosyldiacylglycerol ratio and shifted the lipid phase behavior in a manner distinct from the iso-C17 analog (15-methylhexadecanoic acid) [1]. As the alcohol derivative of the corresponding anteiso fatty acid, (S)-15-methyl-1-heptadecanol is expected to exhibit analogous differential packing interactions in lipid assemblies.

Membrane biophysics Lipid packing Fluidity regulation

Chromatographic Differentiation: Unique LC-MS MRM Transitions Enable Specific Quantification in Complex Matrices

A validated LC-MS method with multiple reaction monitoring (MRM) has been established for the specific quantification of (S)-15-methyl-1-heptadecanol among six heptadecanol derivatives in plant tissues [1]. The method exploits unique precursor-to-product ion transitions that distinguish the anteiso-C18 alcohol from its positional isomers (e.g., iso-C18 alcohol) and chain-length variants [1]. The content ratios of the target compound in leaves, immature fruits, mature fruits, and seeds of Persea americana were quantitatively determined, demonstrating the compound's differential accumulation across tissues [1].

Analytical chemistry LC-MS Biomarker quantification

Enantiomeric Purity Specification: Chiral LC or Polarimetric Control as a Procurement Quality Gate

Commercial suppliers of (S)-15-methyl-1-heptadecanol typically specify enantiomeric purity via chiral chromatographic analysis or polarimetry, with acceptance criteria for the (S)-enantiomer content (e.g., ≥95% or ≥98% enantiomeric excess). This is directly comparable to the (R)-enantiomer (CAS 642995-40-2), which is sold as a separate catalog item under distinct specifications . The separate CAS registry numbers for the (S)- and (R)-forms (642995-18-4 vs. 642995-40-2) further codify their status as non-interchangeable entities.

Quality control Enantiomeric purity Chiral chromatography

Optimal Research and Industrial Application Scenarios for (S)-15-Methyl-1-heptadecanol Based on Proven Differentiating Properties


Enantioselective Synthesis of Chiral Sphingolipid or Ceramide Analogs

The defined (S)-configuration at C15, confirmed by optical rotation and NOESY [1], makes this compound suitable as a chiral precursor for the synthesis of stereochemically pure sphingolipid or ceramide analogs where the anteiso methyl branch position and stereochemistry are critical for biological recognition. The (R)-enantiomer (CAS 642995-40-2) or racemate would produce diastereomeric products with different bioactivity profiles.

Biophysical Studies of Membrane Fluidity Modulation by Branched-Chain Lipids

Leveraging the established finding that anteiso-branched chains mimic cis-unsaturated chain packing while iso-branched chains mimic saturated packing [2], researchers can employ (S)-15-methyl-1-heptadecanol as a defined anteiso probe to investigate structure-function relationships in model membranes, liposomes, or supported lipid bilayers, where the differential effect on lipid phase behavior is both measurable and mechanistically informative.

Analytical Reference Standard for LC-MS Quantification of Branched Fatty Alcohols in Plant or Microbial Metabolomics

The validated LC-MS MRM method [1] establishes this compound as a quantitative reference standard for the detection and quantification of anteiso-branched heptadecanols in complex biological matrices. Its unique chromatographic retention and mass spectrometric fragmentation pattern enable specific detection even in the presence of co-eluting iso-branched or linear isomers.

Low-Melting Specialty Intermediate for Temperature-Sensitive Formulations

With a melting point of approximately 25°C—substantially lower than the 59–60°C of the linear C18 analog stearyl alcohol —(S)-15-methyl-1-heptadecanol serves as a low-energy-input intermediate or co-formulant in processes where thermal lability of other components precludes the use of higher-melting linear alcohols. This depression arises from the anteiso methyl branch disrupting crystal packing [2].

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